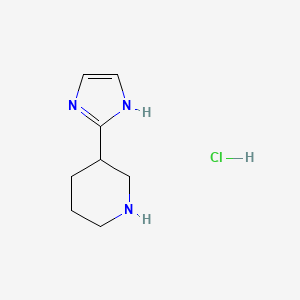

3-(1H-imidazol-2-yl)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;/h4-5,7,9H,1-3,6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDASZCNPUBORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-48-8 | |

| Record name | Piperidine, 3-(1H-imidazol-2-yl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-2-yl)piperidine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.

Introduction of the Imidazole Moiety: The imidazole ring can be introduced via a cyclization reaction involving aldehydes and amines.

Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes oxidation under controlled conditions. For example, exposure to hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the imidazole moiety to form imidazolinone derivatives. This reaction is critical for modifying the compound’s electronic properties and enhancing its solubility.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | RT, 12 h | 3-(1H-Imidazolin-2-one)piperidine | 65–70% |

| mCPBA | DCM, 0°C, 2 h | Epoxidized imidazole derivative | 58% |

Nucleophilic Substitution

The piperidine nitrogen and imidazole NH groups participate in nucleophilic substitution reactions. For instance:

-

Alkylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) yields N-methyl derivatives.

-

Acylation : Reaction with acetyl chloride forms stable amides, enhancing the compound’s lipophilicity.

Example Reaction:

Cycloaddition Reactions

The conjugated double bonds in the imidazole ring enable participation in Diels-Alder and 1,3-dipolar cycloaddition reactions. For example, reacting with maleic anhydride produces bicyclic adducts.

| Dienophile | Conditions | Product | Application |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 6 h | Fused imidazole-piperidine adduct | Intermediate for drug design |

Reduction and Hydrogenation

While the piperidine ring is already saturated, the imidazole ring can undergo partial reduction. Catalytic hydrogenation (Pd/C or Rh/Al₂O₃) under high-pressure H₂ selectively reduces the imidazole’s C=N bonds, yielding tetrahydropyrimidine derivatives .

Key Findings:

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, releasing the free base. Adjusting pH influences protonation states:

-

Imidazole NH : pKa ~14 (weakly acidic).

-

Piperidine N : pKa ~11 (basic, protonated at physiological pH) .

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), forming stable complexes. These interactions are studied for catalytic and biomedical applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing imidazole and piperidine structures often exhibit significant antimicrobial properties. For instance, derivatives of 3-(1H-imidazol-2-yl)piperidine hydrochloride have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) typically ranging from 31.25 µg/mL to 125 µg/mL for Gram-positive bacteria. This suggests potential utility in developing new antibiotics to combat resistant strains.

Anticancer Properties

The compound has been investigated for its anticancer effects. Studies have demonstrated that related compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have exhibited IC50 values as low as 1.61 µg/mL against specific cancer cell lines, indicating a promising avenue for cancer therapy development.

Anticonvulsant Effects

Some derivatives of this compound have also been evaluated for anticonvulsant activity. In animal models, compounds similar to this compound have shown promise in reducing seizure activity, suggesting potential therapeutic applications in epilepsy management.

Biological Research

Biological Mechanisms

The mechanism of action of this compound involves interaction with specific molecular targets within biological systems. The imidazole ring facilitates binding to enzymes and receptors, potentially modulating their activity. This compound may exhibit both agonistic and antagonistic effects depending on the target site .

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 31.25 µg/mL | |

| Anticancer | Various cancer cell lines | 1.61 µg/mL | |

| Anticonvulsant | Animal models | Not specified |

Case Studies

Case Study 1: Anticancer Activity

A study published in MDPI evaluated a series of thiazole derivatives for their anticancer effects against Jurkat cells. The study found that certain compounds exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting the potential of this compound as a lead compound in developing new anticancer agents.

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, a derivative was tested against multiple bacterial strains. The results indicated effective inhibition of growth at low concentrations, suggesting that modifications to the imidazole or piperidine moieties could enhance antibacterial efficacy.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The imidazole ring is known to bind to metal ions and can act as a ligand in coordination chemistry. In biological systems, it can interact with enzymes and receptors, modulating their activity. The piperidine ring can also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

3-(1H-Imidazol-4-yl)piperidine Dihydrochloride

This positional isomer substitutes the imidazole at the 4-position instead of the 2-position. The dihydrochloride salt form increases solubility compared to the monohydrochloride variant of the parent compound. However, the altered substituent position may reduce binding affinity in kinase targets due to steric hindrance or misalignment of hydrogen-bonding groups .

| Property | 3-(1H-Imidazol-2-yl)piperidine HCl | 3-(1H-Imidazol-4-yl)piperidine Dihydrochloride |

|---|---|---|

| Molecular Formula | C8H13ClN3 | C8H14Cl2N3 |

| Molecular Weight | 198.67 g/mol | 224.13 g/mol |

| Substituent Position | 2-yl | 4-yl |

| Salt Form | Monohydrochloride | Dihydrochloride |

4-[1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine Hydrochloride (QY-3760)

This derivative introduces a thiazole-methyl group to the imidazole ring. However, the bulkier substituent could reduce blood-brain barrier penetration, limiting CNS applications .

Modifications to the Core Ring System

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole Hydrochloride

However, the ethoxyethyl side chain introduces flexibility, which may reduce target specificity .

1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one Hydrochloride

Here, the imidazole ring is replaced with an imidazolidinone, a saturated five-membered ring. This modification reduces aromaticity but introduces a rigid, planar structure that may improve selectivity for enzymes requiring defined geometry, such as proteases .

Salt Form and Counterion Variations

3-[1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine Trihydrochloride (QY-6113)

The trihydrochloride salt significantly enhances aqueous solubility (>50 mg/mL) compared to the parent compound’s monohydrochloride form. However, high chloride content may increase renal toxicity risks in vivo .

3-(2-Fluorophenyl)piperidine Hydrochloride

Lacking the imidazole ring, this compound relies on a fluorophenyl group for hydrophobic interactions. The fluorine atom may improve metabolic stability via reduced CYP450-mediated oxidation, but the absence of imidazole eliminates hydrogen-bonding capabilities .

Biological Activity

3-(1H-imidazol-2-yl)piperidine hydrochloride is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : 174.64 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The imidazole ring enhances the compound's ability to participate in hydrogen bonding and coordinate with metal ions, which can influence enzymatic activity and receptor binding.

Biological Activities

The following table summarizes the key biological activities associated with this compound based on recent studies:

Antimicrobial Activity

A study indicated that this compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism involved interference with bacterial cell wall synthesis, leading to cell lysis and death. This compound showed effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Enzyme Inhibition

Research demonstrated that this compound acts as a potent inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme crucial for lipid metabolism. Inhibition of DGAT could have implications for treating obesity and metabolic syndrome by altering lipid storage and utilization pathways.

Cytotoxicity in Cancer Cells

In vitro studies revealed that this compound induced apoptosis in several cancer cell lines, including breast and prostate cancer cells. The compound triggered the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. These findings suggest its potential as an anticancer therapeutic.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to reduce the release of pro-inflammatory cytokines in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects. It has shown promise in models of neurodegeneration by reducing neuronal apoptosis and inflammation, which could be beneficial in conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The following table compares this compound with other piperidine derivatives regarding their biological activities:

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(1H-imidazol-2-yl)piperidine hydrochloride be optimized for high yield and purity?

- Methodological Answer :

- Reaction Optimization : Use reductive amination or cyclization reactions with sodium borohydride as a reducing agent under controlled pH (6–7) and temperature (25–40°C) to minimize side products .

- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, dichloromethane/methanol eluent) to achieve >95% purity, as validated by HPLC .

- Yield Enhancement : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of imidazole to piperidine precursors) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Conduct NMR (500 MHz, DO) to confirm the imidazole-proton singlet (~7.5 ppm) and piperidine ring protons (δ 2.5–3.5 ppm). NMR can verify the quaternary carbons in the heterocycles .

- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to observe the molecular ion peak at m/z 189.64 (M+H) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid/acetonitrile (90:10) to assess purity (>95%) .

Q. How should researchers assess the solubility and stability of this compound under different experimental conditions?

- Methodological Answer :

- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Centrifuge and quantify supernatant via UV-Vis spectroscopy (λ = 254 nm) .

- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Store lyophilized samples at -20°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for therapeutic targeting?

- Methodological Answer :

- Structural Modifications : Synthesize analogs with substituents at the imidazole C4 position (e.g., methyl, chloro) or piperidine N-alkylation. Compare binding affinities using SPR (surface plasmon resonance) or radioligand assays .

- Computational Modeling : Perform molecular docking (AutoDock Vina) against targets like histamine receptors or kinases. Validate predictions with in vitro IC measurements .

Q. How can researchers address discrepancies in reported pharmacological data for this compound?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., reference agonists/antagonists) in cAMP or calcium flux assays to normalize inter-laboratory variability .

- Orthogonal Validation : Cross-verify results with in vivo models (e.g., rodent behavioral tests) and ex vivo tissue analyses to resolve contradictions between in vitro and in vivo efficacy .

Q. What methodologies are employed to identify and quantify impurities in this compound batches?

- Methodological Answer :

- Impurity Profiling : Use HPLC-MS with a gradient elution (0.1% formic acid in water/acetonitrile) to detect byproducts like unreacted imidazole precursors or N-oxide derivatives. Compare retention times to pharmacopeial standards (e.g., EP/BP reference materials) .

- Quantitative NMR (qNMR) : Integrate impurity peaks relative to a certified internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify levels below 0.1% .

Data Contradiction Analysis

- Example : If solubility data conflict (e.g., aqueous vs. organic solvent reports), reconcile by testing under standardized conditions (pH, temperature) and validating with multiple techniques (e.g., gravimetric analysis and UV-Vis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.